molecular formula C7H16ClNO B15124217 (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride CAS No. 1421253-06-6

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride

Katalognummer: B15124217
CAS-Nummer: 1421253-06-6
Molekulargewicht: 165.66 g/mol
InChI-Schlüssel: KMVHXBYZLIKKMN-HHQFNNIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and potential use in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the diastereoselective synthesis of the piperidine ring. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the piperidine ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1421253-06-6

Molekularformel

C7H16ClNO

Molekulargewicht

165.66 g/mol

IUPAC-Name

(2R,4S)-4-methoxy-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI-Schlüssel

KMVHXBYZLIKKMN-HHQFNNIRSA-N

Isomerische SMILES

C[C@@H]1C[C@H](CCN1)OC.Cl

Kanonische SMILES

CC1CC(CCN1)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.